
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the following steps:
Cyclopentanone Formation: The brominated phenyl compound is then reacted with cyclopentanone under basic conditions to form the cyclopentanol structure. This step may involve the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products:
Oxidation: Formation of 1-(2-Bromophenyl)-3-methylcyclopentanone
Reduction: Formation of 1-(2-Phenyl)-3-methylcyclopentan-1-ol
Substitution: Formation of 1-(2-Azidophenyl)-3-methylcyclopentan-1-ol or 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-3-methylcyclopentan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Clé InChI |
CIUAYVJAYTUMNL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


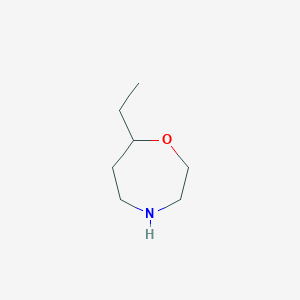
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)

![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

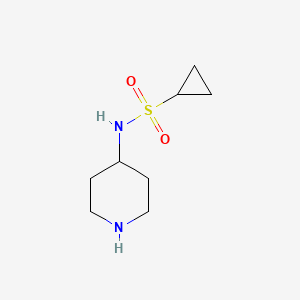
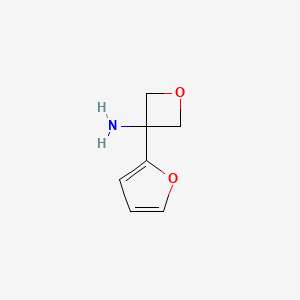
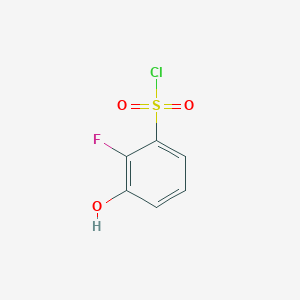

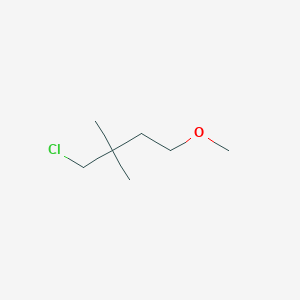
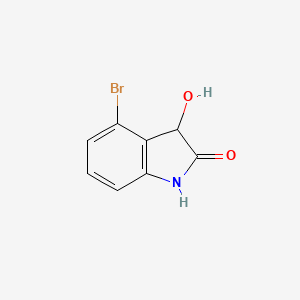
![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)
